![molecular formula C22H19N3O6 B11081084 (4-{2-oxo-4-[(phenylcarbonyl)amino]pyrimidin-1(2H)-yl}-1,3-dioxolan-2-yl)methyl benzoate](/img/structure/B11081084.png)
(4-{2-oxo-4-[(phenylcarbonyl)amino]pyrimidin-1(2H)-yl}-1,3-dioxolan-2-yl)methyl benzoate
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Overview
Description
{4-[4-(BENZOYLAMINO)-2-OXO-1(2H)-PYRIMIDINYL]-1,3-DIOXOLAN-2-YL}METHYL BENZOATE is a complex organic compound characterized by its unique structure, which includes a benzoylamino group, a pyrimidinyl group, and a dioxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(BENZOYLAMINO)-2-OXO-1(2H)-PYRIMIDINYL]-1,3-DIOXOLAN-2-YL}METHYL BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzoyl chloride with benzocaine in diethyl ether to form ethyl 4-(benzoylamino)benzoate . This intermediate is then subjected to further reactions to introduce the pyrimidinyl and dioxolan groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
{4-[4-(BENZOYLAMINO)-2-OXO-1(2H)-PYRIMIDINYL]-1,3-DIOXOLAN-2-YL}METHYL BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoylamino group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, {4-[4-(BENZOYLAMINO)-2-OXO-1(2H)-PYRIMIDINYL]-1,3-DIOXOLAN-2-YL}METHYL BENZOATE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe or a ligand in biochemical assays.
Medicine
Medicinally, {4-[4-(BENZOYLAMINO)-2-OXO-1(2H)-PYRIMIDINYL]-1,3-DIOXOLAN-2-YL}METHYL BENZOATE has potential applications in drug development. Its structure suggests it could interact with biological targets, making it a candidate for therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of {4-[4-(BENZOYLAMINO)-2-OXO-1(2H)-PYRIMIDINYL]-1,3-DIOXOLAN-2-YL}METHYL BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzoylamino group can form hydrogen bonds, while the pyrimidinyl group may participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
{4-[4-(BENZOYLAMINO)-2-OXO-1(2H)-PYRIMIDINYL]-1,3-DIOXOLAN-2-YL}METHYL BENZOATE is unique due to the presence of both the pyrimidinyl and dioxolan groups, which are not commonly found together in similar compounds. This unique combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(4-benzamido-2-oxopyrimidin-1-yl)-1,3-dioxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c26-20(15-7-3-1-4-8-15)23-17-11-12-25(22(28)24-17)18-13-29-19(31-18)14-30-21(27)16-9-5-2-6-10-16/h1-12,18-19H,13-14H2,(H,23,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXGJYLFZRXMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)COC(=O)C2=CC=CC=C2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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